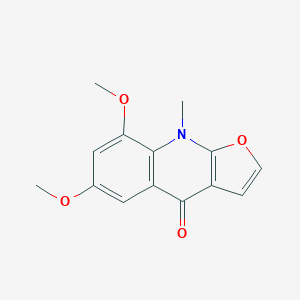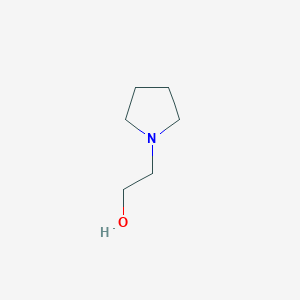
N-Éthyl-N-3-((3-diméthylamino-1-oxo-2-propényl)phényl)acétamide
Vue d'ensemble
Description
(E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, also known as (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide, is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-(3-(dimethylamino)acryloyl)phenyl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Ce composé est utilisé dans la synthèse de divers produits pharmaceutiques, en particulier comme intermédiaire dans la production de médicaments comme le Zaleplon, qui est utilisé pour le traitement de l'insomnie. Son rôle dans la facilitation de la création de composés qui interagissent avec les récepteurs GABA dans le cerveau est crucial .
Production de colorants organiques
Dans le domaine des colorants organiques, ce composé sert de précurseur pour la synthèse de molécules de colorants complexes. Sa structure chimique permet l'introduction de divers substituants, ce qui peut modifier les propriétés de couleur des colorants résultants .
Catalyse
Grâce à son groupe acryloyle réactif, il peut agir comme catalyseur dans certaines réactions organiques, telles que les additions de Michael ou les condensations aldoliques, où il peut faciliter la formation de liaisons carbone-carbone .
Réactif analytique
Il trouve une application comme réactif analytique dans les analyses chimiques. Sa capacité à réagir avec des groupes fonctionnels spécifiques le rend utile pour la quantification et la détection de certaines espèces chimiques .
Science des matériaux
En science des matériaux, ce composé peut être utilisé pour modifier les propriétés de surface des matériaux. Par exemple, il peut être greffé sur des polymères pour améliorer leurs propriétés d'adhésion ou pour créer des surfaces réactives .
Recherche en biochimie
Les chercheurs en biochimie peuvent utiliser ce composé pour étudier les interactions enzyme-substrat, en particulier celles impliquant les transférases, en raison de sa similitude structurale avec certains substrats naturels .
Thérapie photodynamique
Ce composé pourrait potentiellement être utilisé en thérapie photodynamique comme précurseur de photosensibilisateur. Après modification, il peut être activé par la lumière pour produire des espèces réactives de l'oxygène, qui sont utilisées pour tuer les cellules cancéreuses .
Nanotechnologie
En nanotechnologie, il peut être utilisé pour préparer des nanoparticules fonctionnalisées pour la délivrance ciblée de médicaments. Le composé peut être fixé à la surface des nanoparticules pour interagir avec des cibles biologiques spécifiques .
Propriétés
IUPAC Name |
N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-17(12(2)18)14-8-6-7-13(11-14)15(19)9-10-16(3)4/h6-11H,5H2,1-4H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWJJVRASIHSQS-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)C=CN(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C(=O)/C=C/N(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227694-96-3, 96605-66-2 | |
| Record name | N-(3-(3-(Dimethylamino)acryloyl)phenyl)-N-ethylacetamide, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227694963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-(3-(DIMETHYLAMINO)ACRYLOYL)PHENYL)-N-ETHYLACETAMIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S86PW08W4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)


![4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B123675.png)



![[(2R,3R,4R,5R,6S)-5-benzoyloxy-3,4-bis[bis(3,5-dimethylphenyl)phosphanyloxy]-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B123687.png)



